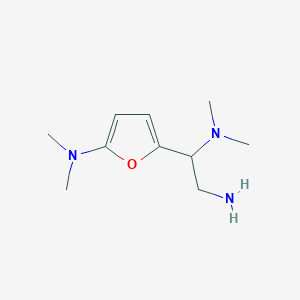
1-(5-(dimethylamino)furan-2-yl)-N1,N1-dimethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(dimethylamino)furan-2-yl)-N1,N1-dimethylethane-1,2-diamine is an organic compound that features a furan ring substituted with a dimethylamino group and an ethane-1,2-diamine moiety
Métodos De Preparación
The synthesis of 1-(5-(dimethylamino)furan-2-yl)-N1,N1-dimethylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(dimethylamino)furan-2-carbaldehyde.
Reaction with Ethane-1,2-diamine: The aldehyde is then reacted with N1,N1-dimethylethane-1,2-diamine under appropriate conditions to form the desired compound.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Análisis De Reacciones Químicas
1-(5-(dimethylamino)furan-2-yl)-N1,N1-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.
Aplicaciones Científicas De Investigación
1-(5-(dimethylamino)furan-2-yl)-N1,N1-dimethylethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its effects on various biological systems and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-(dimethylamino)furan-2-yl)-N1,N1-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The dimethylamino group and the furan ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve these interactions, leading to various biological outcomes.
Comparación Con Compuestos Similares
1-(5-(dimethylamino)furan-2-yl)-N1,N1-dimethylethane-1,2-diamine can be compared with other similar compounds, such as:
5-(dimethylamino)furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
N1,N1-dimethylethane-1,2-diamine: Another precursor used in the synthesis.
Furan Derivatives: Compounds with similar furan rings but different substituents, which may exhibit different chemical and biological properties.
Propiedades
Fórmula molecular |
C10H19N3O |
|---|---|
Peso molecular |
197.28 g/mol |
Nombre IUPAC |
1-[5-(dimethylamino)furan-2-yl]-N,N-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H19N3O/c1-12(2)8(7-11)9-5-6-10(14-9)13(3)4/h5-6,8H,7,11H2,1-4H3 |
Clave InChI |
GXVZZEWSLZNCBJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(O1)C(CN)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


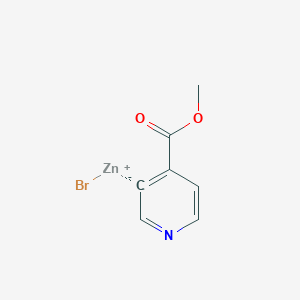
![2-Methyl-2-azaspiro[4.5]decan-6-one hydrochloride](/img/structure/B14870450.png)
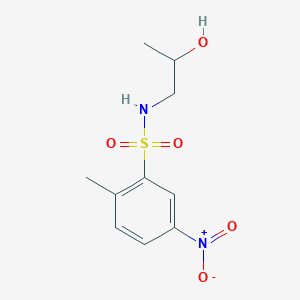
![8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B14870461.png)
![(1S,3R,7S,8S,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B14870464.png)
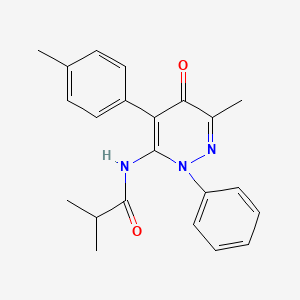
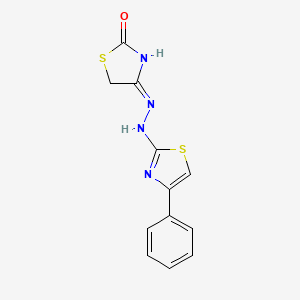
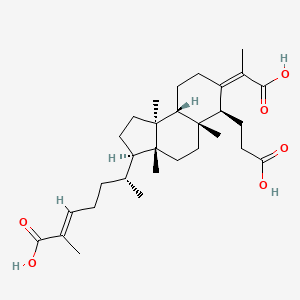
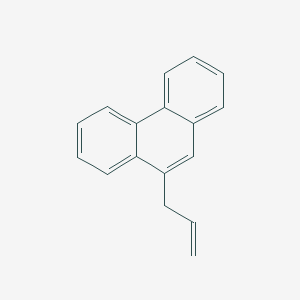

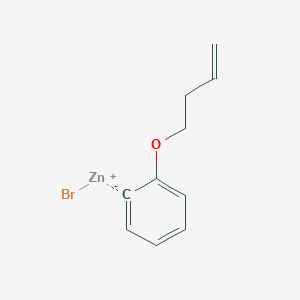
![2,4-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14870499.png)
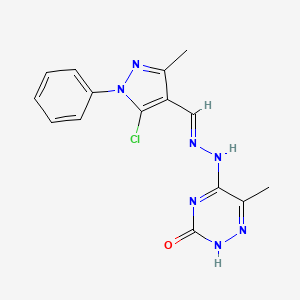
![[(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate](/img/structure/B14870522.png)
